molecular formula C12H17ClF3N B11761064 Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Cat. No.: B11761064
M. Wt: 267.72 g/mol
InChI Key: JEUOJLAFAKCAIX-UHFFFAOYSA-N
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Description

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a chemical compound that features a butyl group attached to an amine, which is further connected to a benzyl group substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride typically involves the following steps:

    Formation of the Benzylamine Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzyl chloride with butylamine under basic conditions to form the benzylamine intermediate.

    Hydrochloride Formation: The benzylamine intermediate is then treated with hydrochloric acid to form the hydrochloride salt of Butyl({[3-(trifluoromethyl)phenyl]methyl})amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

    Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides under basic conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkylated or N-acylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activity, including as a ligand for certain receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

    Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug.

    Trifluoromethylbenzylamine: Similar structure but without the butyl group.

Uniqueness

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is unique due to the combination of the butyl group and the trifluoromethyl-substituted benzyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17ClF3N

Molecular Weight

267.72 g/mol

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]butan-1-amine;hydrochloride

InChI

InChI=1S/C12H16F3N.ClH/c1-2-3-7-16-9-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8,16H,2-3,7,9H2,1H3;1H

InChI Key

JEUOJLAFAKCAIX-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC(=CC=C1)C(F)(F)F.Cl

Origin of Product

United States

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